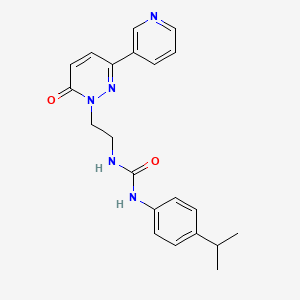![molecular formula C12H9N3O2S2 B2428537 4-Methylphenyl 5-nitroimidazo[2,1-b][1,3]thiazol-6-yl sulfide CAS No. 343376-28-3](/img/structure/B2428537.png)
4-Methylphenyl 5-nitroimidazo[2,1-b][1,3]thiazol-6-yl sulfide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Methylphenyl 5-nitroimidazo[2,1-b][1,3]thiazol-6-yl sulfide is a complex organic compound that belongs to the class of imidazo[2,1-b][1,3]thiazoles. This compound is characterized by the presence of a nitro group, an imidazole ring, and a thiazole ring, making it a significant molecule in various chemical and biological research fields .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methylphenyl 5-nitroimidazo[2,1-b][1,3]thiazol-6-yl sulfide typically involves multi-step reactions starting from readily available precursors. One common method includes the cyclization of appropriate thioamide and nitroimidazole derivatives under controlled conditions. The reaction conditions often require the use of strong acids or bases, elevated temperatures, and sometimes catalysts to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Análisis De Reacciones Químicas
Types of Reactions
4-Methylphenyl 5-nitroimidazo[2,1-b][1,3]thiazol-6-yl sulfide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be oxidized to form sulfoxides or sulfones.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas are typical.
Substitution: Electrophilic reagents like bromine or chlorinating agents are used under controlled conditions.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Conversion to amino derivatives.
Substitution: Halogenated aromatic compounds.
Aplicaciones Científicas De Investigación
4-Methylphenyl 5-nitroimidazo[2,1-b][1,3]thiazol-6-yl sulfide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an antimicrobial agent due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and as a precursor in various chemical processes.
Mecanismo De Acción
The mechanism of action of 4-Methylphenyl 5-nitroimidazo[2,1-b][1,3]thiazol-6-yl sulfide involves its interaction with specific molecular targets. The nitro group is believed to play a crucial role in its biological activity, potentially undergoing bioreduction to form reactive intermediates that can interact with cellular components. The imidazole and thiazole rings may also contribute to its binding affinity to various enzymes and receptors, modulating their activity and leading to the observed biological effects .
Comparación Con Compuestos Similares
Similar Compounds
4-Methylphenyl imidazo[2,1-b][1,3]thiazole: Lacks the nitro group, resulting in different chemical and biological properties.
5-Nitroimidazo[2,1-b][1,3]thiazole: Similar structure but without the 4-methylphenyl group, affecting its reactivity and applications.
Uniqueness
4-Methylphenyl 5-nitroimidazo[2,1-b][1,3]thiazol-6-yl sulfide is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the nitro group and the 4-methylphenyl group enhances its potential as a versatile compound in various research fields .
Propiedades
IUPAC Name |
6-(4-methylphenyl)sulfanyl-5-nitroimidazo[2,1-b][1,3]thiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9N3O2S2/c1-8-2-4-9(5-3-8)19-10-11(15(16)17)14-6-7-18-12(14)13-10/h2-7H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXFDICCHPXKQQA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SC2=C(N3C=CSC3=N2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9N3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![Sodium 6-chloro-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylate](/img/structure/B2428454.png)
![2-[4-(3-Chloro-2-methylphenyl)-2,3-dioxopyrazin-1-yl]acetamide](/img/structure/B2428455.png)
![3-[(4-Methoxyphenyl)sulfanyl]-6-phenyl-4-pyridazinecarbonitrile](/img/structure/B2428456.png)

![Benzo[c][1,2,5]thiadiazol-5-yl(4-(pyridazin-3-yloxy)piperidin-1-yl)methanone](/img/structure/B2428458.png)
![Rac-(1R,6R)-3-azabicyclo[4.1.0]heptan-6-ol hydrochloride](/img/new.no-structure.jpg)








